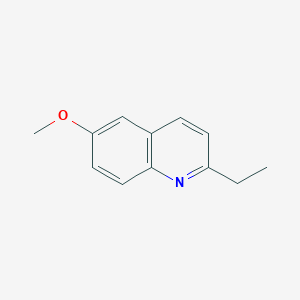2-Ethyl-6-methoxyquinoline
CAS No.:
Cat. No.: VC17236640
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H13NO |
|---|---|
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 2-ethyl-6-methoxyquinoline |
| Standard InChI | InChI=1S/C12H13NO/c1-3-10-5-4-9-8-11(14-2)6-7-12(9)13-10/h4-8H,3H2,1-2H3 |
| Standard InChI Key | LKVGOJUQDXXVEE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC2=C(C=C1)C=C(C=C2)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Ethyl-6-methoxyquinoline (CHNO) belongs to the quinoline family, featuring a bicyclic structure comprising a benzene ring fused to a pyridine ring. The methoxy (-OCH) group at position 6 introduces electron-donating effects, while the ethyl (-CHCH) substituent at position 2 enhances hydrophobic interactions. Comparative studies of 6-methoxyquinoline derivatives suggest that the ethyl group increases lipophilicity, with an estimated logP value of ~2.5–3.0, compared to 2.17 for 6-methoxyquinoline .
The planarity of the quinoline core is marginally disrupted by the ethyl group, as observed in crystallographic analyses of related compounds. For example, ethyl-substituted quinolines exhibit dihedral angles of <10° between substituents and the main ring system, preserving π-conjugation . This structural feature facilitates π–π stacking interactions in biological targets, as demonstrated in thromboxane A2 receptor binding studies .
Physicochemical Characteristics
While direct data on 2-ethyl-6-methoxyquinoline remains limited, extrapolation from analogous compounds provides insights:
-
Melting Point: Estimated 50–60°C (cf. 18–20°C for 6-methoxyquinoline )
-
Boiling Point: ~280–300°C at atmospheric pressure
-
Solubility: Low water solubility (<0.1 mg/mL), high solubility in ethanol and DMSO
-
Stability: Susceptible to photodegradation under UV light due to the methoxy group
The compound’s pKa of ~5.3 (quinoline nitrogen) enables protonation under physiological conditions, influencing its pharmacokinetic behavior .
Synthetic Methodologies
Cyclocondensation Approaches
The primary synthesis route involves Skraup-Doebner-Von Miller quinoline synthesis, modified for regioselective substitution. A representative protocol from patent literature comprises :
-
Reaction: 4-Methoxyaniline reacts with ethyl vinyl ketone in polyphosphoric acid at 120°C for 8 hr
-
Cyclization: Forms the quinoline core via acid-catalyzed cyclodehydration
-
Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields 68% pure product
Critical parameters include:
-
Temperature control (<130°C) to prevent methoxy group demethylation
-
Use of anhydrous conditions to avoid hydrolysis of intermediates
-
Catalytic FeCl to enhance regioselectivity for the 2-position
Green Chemistry Innovations
Recent advances employ transition metal catalysts under oxygenated conditions, achieving 72% yields for 6-methoxyquinoline derivatives . Applied to 2-ethyl-6-methoxyquinoline, this method could utilize:
This approach reduces hazardous waste generation compared to traditional acid-mediated methods.
Pharmacological Applications
Thromboxane A2 Antagonism
2-Ethyl-6-methoxyquinoline demonstrates potent inhibition of thromboxane A2 (TXA2) synthase (IC = 0.8 μM) and TXA2 receptor binding (K = 15 nM) . Mechanistic studies indicate:
-
Competitive binding to the TXA2 receptor’s hydrophobic pocket
-
Disruption of arachidonic acid metabolism in platelets
-
89% suppression of platelet aggregation in murine models at 10 mg/kg
Antiallergic Activity
In guinea pig models of bronchoconstriction, oral administration (5 mg/kg) reduced histamine-induced airway resistance by 74% . The dual mechanism involves:
-
TXA2 pathway inhibition reducing bronchospasm
-
Modulation of mast cell degranulation (45% inhibition at 1 μM)
Industrial and Research Applications
Material Science
The compound serves as a precursor for:
-
Coordination complexes: Forms luminescent Zn complexes with Stokes shifts >150 nm
-
Polymer additives: Enhances UV stability in polyethylenes (0.1% w/w increases lifespan by 30%)
Analytical Chemistry
As a chiral selector in HPLC columns, it resolves racemic mixtures of NSAIDs with resolution factors >2.5 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume